molecular formula C16H23N5O3 B8177660 tert-Butyl (4-(4-azidobenzamido)butyl)carbamate

tert-Butyl (4-(4-azidobenzamido)butyl)carbamate

Cat. No.: B8177660
M. Wt: 333.39 g/mol
InChI Key: DJYKFKBTWPTUGK-UHFFFAOYSA-N
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Description

tert-Butyl (4-(4-azidobenzamido)butyl)carbamate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for modification. The compound consists of a tert-butyl carbamate group attached to a butyl chain, which is further connected to a 4-azidobenzamido group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-(4-azidobenzamido)butyl)carbamate typically involves multiple steps. One common method starts with the preparation of 4-azidobenzoic acid, which is then reacted with butylamine to form 4-azidobenzamido butylamine. This intermediate is subsequently reacted with tert-butyl chloroformate under basic conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-(4-azidobenzamido)butyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the azido group, forming nitrene intermediates.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide and solvents such as dimethylformamide (DMF) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typical.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) are used.

Major Products Formed

    Substitution: Formation of substituted benzamido derivatives.

    Reduction: Formation of amine derivatives.

    Oxidation: Formation of nitrene intermediates and other oxidized products.

Scientific Research Applications

tert-Butyl (4-(4-azidobenzamido)butyl)carbamate is utilized in various fields of scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Employed in the study of protein modifications and labeling due to its azido group.

    Medicine: Investigated for potential therapeutic applications, including drug delivery systems.

    Industry: Used in the development of new materials and polymers

Mechanism of Action

The mechanism of action of tert-Butyl (4-(4-azidobenzamido)butyl)carbamate involves its reactivity, particularly the azido group. The azido group can undergo click chemistry reactions, forming stable triazole linkages. This property is exploited in bioconjugation and labeling studies. The molecular targets and pathways involved depend on the specific application, such as targeting proteins or other biomolecules in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl (4-iodophenyl)carbamate
  • tert-Butyl (4-bromobutyl)carbamate

Uniqueness

tert-Butyl (4-(4-azidobenzamido)butyl)carbamate is unique due to the presence of the azido group, which imparts distinct reactivity compared to other similar compounds. This makes it particularly useful in click chemistry and bioconjugation applications .

Properties

IUPAC Name

tert-butyl N-[4-[(4-azidobenzoyl)amino]butyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O3/c1-16(2,3)24-15(23)19-11-5-4-10-18-14(22)12-6-8-13(9-7-12)20-21-17/h6-9H,4-5,10-11H2,1-3H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYKFKBTWPTUGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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